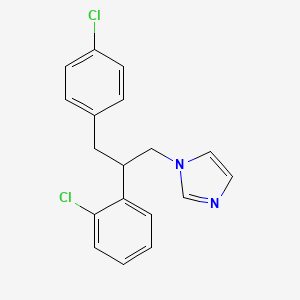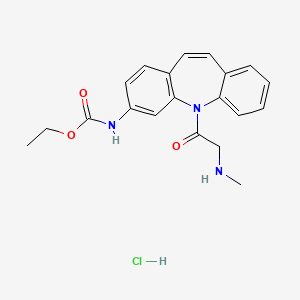
Carbamic acid, (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)carbamate hydrochloride is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a dibenzazepine core, an ethyl carbamate group, and a methylaminoacetyl substituent. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)carbamate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Dibenzazepine Core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the Methylaminoacetyl Group: This step involves the acylation of the dibenzazepine core with a methylaminoacetyl chloride under basic conditions.
Formation of the Ethyl Carbamate Group: This is typically done by reacting the intermediate with ethyl chloroformate in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)carbamate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate
- Ethyl {5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride
Uniqueness
Ethyl (5-((methylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)carbamate hydrochloride is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, biological targets, and therapeutic effects.
Eigenschaften
CAS-Nummer |
134068-47-6 |
|---|---|
Molekularformel |
C20H22ClN3O3 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
ethyl N-[11-[2-(methylamino)acetyl]benzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H21N3O3.ClH/c1-3-26-20(25)22-16-11-10-15-9-8-14-6-4-5-7-17(14)23(18(15)12-16)19(24)13-21-2;/h4-12,21H,3,13H2,1-2H3,(H,22,25);1H |
InChI-Schlüssel |
AJSBZKBJHDEQML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=CC3=CC=CC=C3N2C(=O)CNC)C=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



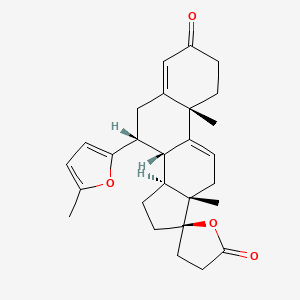
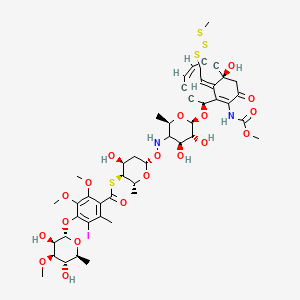
![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
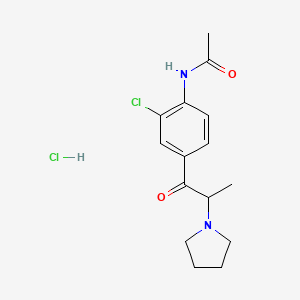
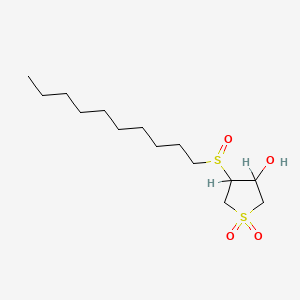

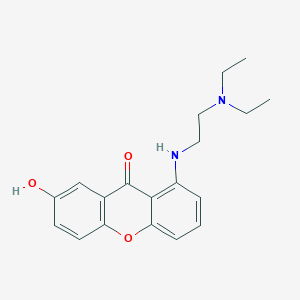
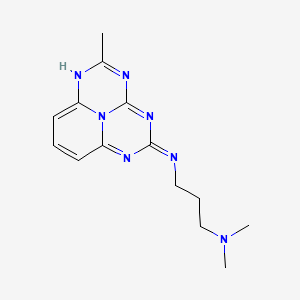
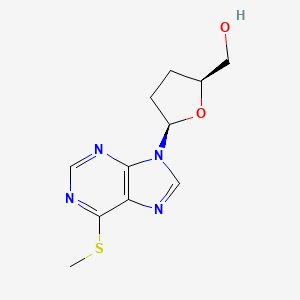

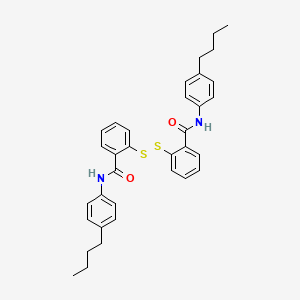
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
